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molecular formula C9H16O B8293231 3,3-Dicyclopropylpropan-1-ol

3,3-Dicyclopropylpropan-1-ol

Cat. No. B8293231
M. Wt: 140.22 g/mol
InChI Key: HAGFIRWDMURDDH-UHFFFAOYSA-N
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Patent
US05384322

Procedure details

15.5 g Of phosphorus tribromide are slowly added to a solution, cooled to -30° C., of 22 g of 3,3-dicyclopropylpropanol (obtained by reduction of the compound described in preparation A in the presence of lithium aluminum hydride) in 85 ml of anhydrous ether, and the mixture is poured, after returning to room temperature, into 7 ml of ice cold water. The organic phase is then washed with a saturated solution of sodium bicarbonate and then with water until neutral and finally dried and evaporated. The expected product obtained after distillation under vacuum.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
85 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
7 mL
Type
reactant
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[CH:5]1([CH:8]([CH:12]2[CH2:14][CH2:13]2)[CH2:9][CH2:10]O)[CH2:7][CH2:6]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[Br:2][CH2:10][CH2:9][CH:8]([CH:12]1[CH2:14][CH2:13]1)[CH:5]1[CH2:7][CH2:6]1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
P(Br)(Br)Br
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
C1(CC1)C(CCO)C1CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
85 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
ice
Quantity
7 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by reduction of the compound
ADDITION
Type
ADDITION
Details
the mixture is poured
WASH
Type
WASH
Details
The organic phase is then washed with a saturated solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water until neutral and finally dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrCCC(C1CC1)C1CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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